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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the systematic International Union of Pure and

Applied Chemistry (IUPAC) nomenclature for Reissert compounds. As a class of compounds

significant in organic synthesis and medicinal chemistry, a clear and unambiguous naming

convention is paramount for effective scientific communication. This document will deconstruct

the nomenclature rules, offering insights into the logic behind them and providing clear, step-

by-step instructions for naming these complex heterocyclic structures.

Introduction to Reissert Compounds
Reissert compounds are adducts formed from the reaction of a quinoline, isoquinoline, or

related nitrogen-containing heterocycle with an acyl chloride and a cyanide source, typically

potassium cyanide.[1] The resulting structure is a dihydro-N-acyl-cyano-substituted

heterocycle.[2][3][4] The seminal work by Arnold Reissert in 1905 laid the foundation for the

synthesis of these versatile intermediates, which have since found widespread application in

the synthesis of a variety of complex molecules, including natural products and

pharmacologically active agents.[1][5]

A defining feature of Reissert compounds is the formal addition of an acyl group to the nitrogen

atom and a cyano group to the adjacent carbon atom of the C=N bond within the heterocycle.

[2][3][4] This transformation introduces two new functional groups and a stereocenter,
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significantly increasing the molecular complexity and synthetic potential of the parent

heterocycle.

The Core Principles of IUPAC Nomenclature for
Heterocyclic Systems
The systematic naming of Reissert compounds relies on the established principles of IUPAC

nomenclature for organic compounds, with a particular focus on heterocyclic systems.[6][7] The

primary system employed for naming the core heterocyclic scaffold is the Hantzsch-Widman

nomenclature.[8][9][10] This system provides a systematic method for naming monocyclic

heterocyclic compounds containing one or more heteroatoms.[9][11]

The key components of a systematic IUPAC name for a Reissert compound are:

The Parent Heterocycle: Identifying the core heterocyclic ring system (e.g., quinoline or

isoquinoline).

Indication of Saturation: Specifying the degree of saturation in the heterocyclic ring.

Substituents: Naming and numbering the acyl and cyano groups, as well as any other

substituents on the ring system.

Step-by-Step Guide to Naming Reissert Compounds
The systematic name for a Reissert compound is constructed by following a logical sequence

of steps that define the parent structure and its modifications.

Step 1: Identify the Parent Heterocycle and Indicate
Saturation
The parent heterocycle is the quinoline or isoquinoline ring system from which the Reissert

compound is derived. Since the Reissert reaction results in the reduction of one of the double

bonds in the nitrogen-containing ring, the parent name must be modified to indicate this change

in saturation. This is achieved by using the prefix "dihydro-".

For a Reissert compound derived from quinoline, the parent name becomes dihydroquinoline.

For one derived from isoquinoline, it is dihydroisoquinoline. The positions of the two hydrogen
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atoms added are specified by locants (numbers) preceding the "dihydro" prefix. In a standard

Reissert compound, these are at positions 1 and 2.

Step 2: Name the Acyl and Cyano Substituents
The two key substituents introduced during the Reissert reaction are the acyl group and the

cyano group.

Acyl Group: The acyl group (R-C=O) is named by taking the name of the corresponding

carboxylic acid and replacing the "-oic acid" or "-ic acid" suffix with "-oyl".[12][13] For

example, an acetyl group (from acetic acid) is named as such, and a benzoyl group (from

benzoic acid) is named benzoyl. This acyl group is attached to the nitrogen atom (position 1).

Cyano Group: The cyano group (-C≡N) is treated as a substituent and is named using the

prefix "cyano-". In Reissert compounds, this group is attached to the carbon atom at position

2. When the cyano group is the principal functional group, the suffix "-carbonitrile" is used.[6]

For Reissert compounds, it is typically treated as a substituent.

Step 3: Numbering the Heterocyclic Ring System
The numbering of the atoms in the heterocyclic ring is crucial for correctly assigning the

positions of the substituents. The numbering follows the established IUPAC rules for fused

heterocyclic systems. For both quinoline and isoquinoline, the numbering starts from an atom in

the benzene ring adjacent to the fusion and proceeds to give the heteroatom the lowest

possible number.

Quinoline: The nitrogen atom is at position 1.

Isoquinoline: The nitrogen atom is at position 2.

In the resulting dihydro-system of a Reissert compound, the numbering of the parent

heterocycle is retained.

Step 4: Assembling the Full IUPAC Name
The complete IUPAC name is assembled by combining the names of the substituents with the

name of the parent dihydro-heterocycle, using locants to indicate their positions. The

substituents are listed in alphabetical order.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://openstax.org/books/organic-chemistry/pages/21-1-naming-carboxylic-acid-derivatives
https://psu.pb.unizin.org/ch220/chapter/naming-carboxylic-acids-and-nitriles/
https://en.wikipedia.org/wiki/IUPAC_nomenclature_of_organic_chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Structure of the Name:

[Position]-[Acyl Group Name]-[Position]-[Cyano Group Name]-[Positions]-dihydro-[Parent

Heterocycle Name]

Example: A Classic Reissert Compound

Let's consider the Reissert compound formed from quinoline, benzoyl chloride, and potassium

cyanide.

Parent Heterocycle: Quinoline

Saturation: 1,2-dihydroquinoline

Substituents:

An acyl group derived from benzoic acid: benzoyl at position 1.

A cyano group: cyano at position 2.

Combining these components alphabetically gives the IUPAC name:

1-Benzoyl-2-cyano-1,2-dihydroquinoline

Similarly, for the Reissert compound derived from isoquinoline:

2-Benzoyl-1-cyano-1,2-dihydroisoquinoline

Visualization of Reissert Compound Nomenclature
The following diagrams illustrate the core structures and the IUPAC numbering scheme for

quinoline- and isoquinoline-based Reissert compounds.

Caption: Core structures and nomenclature breakdown for typical Reissert compounds.

Challenges and Considerations in Nomenclature
While the systematic approach described above covers the majority of Reissert compounds,

certain variations and complex substitution patterns can introduce challenges.
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Substituted Parent Heterocycles: If the starting quinoline or isoquinoline is substituted, these

substituents must be named and numbered according to standard IUPAC rules, and their

names are included as prefixes in the final name.

Different Acyl Groups: The nature of the acyl group can vary widely. The naming convention

for the acyl group must be correctly applied, whether it is a simple alkyl acyl group or a more

complex aromatic or heterocyclic acyl group.[12][14][15]

Stereochemistry: Reissert compounds possess a stereocenter at the carbon bearing the

cyano group. The absolute configuration (R or S) can be specified at the beginning of the

name using the Cahn-Ingold-Prelog priority rules.

Trivial Names: While IUPAC nomenclature provides a systematic and unambiguous way to

name compounds, trivial names are sometimes used in the literature.[16] It is important for

researchers to be aware of these common names but to use the systematic IUPAC name in

formal publications and databases to avoid ambiguity.

Conclusion
A thorough understanding of IUPAC nomenclature is essential for any scientist working with

Reissert compounds. The systematic approach, grounded in the principles of heterocyclic and

substitutive nomenclature, provides a clear and unambiguous method for naming these

structurally diverse and synthetically valuable molecules. By following the step-by-step process

outlined in this guide, researchers can confidently and accurately communicate their work,

ensuring clarity and precision in the scientific record. The use of systematic names is also

critical for accurate indexing and searching in chemical databases like those provided by the

Chemical Abstracts Service (CAS).[17][18][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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